2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate
CAS No.: 343373-96-6
Cat. No.: VC5113444
Molecular Formula: C25H18F3NO4S
Molecular Weight: 485.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 343373-96-6 |
|---|---|
| Molecular Formula | C25H18F3NO4S |
| Molecular Weight | 485.48 |
| IUPAC Name | naphthalen-2-yl 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate |
| Standard InChI | InChI=1S/C25H18F3NO4S/c26-25(27,28)20-9-6-10-21(16-20)29(34(31,32)23-11-2-1-3-12-23)17-24(30)33-22-14-13-18-7-4-5-8-19(18)15-22/h1-16H,17H2 |
| Standard InChI Key | KJIUVEWGIUNFGH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=CC3=CC=CC=C3C=C2)C4=CC=CC(=C4)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises three distinct domains:
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2-Naphthyl acetate group: A naphthalene ring system esterified at the 2-position, providing planar aromaticity and lipophilicity.
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Phenylsulfonyl-aniline bridge: A sulfonamide linkage (-SO<sub>2</sub>NH-) connecting a benzene ring to a substituted aniline group.
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3-Trifluoromethyl substitution: A -CF<sub>3</sub> group at the aniline’s meta position, enhancing electron-withdrawing effects and metabolic stability .
The IUPAC name, naphthalen-2-yl 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate, systematically describes this arrangement .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C<sub>25</sub>H<sub>18</sub>F<sub>3</sub>NO<sub>4</sub>S |
| Molecular Weight | 485.5 g/mol |
| InChI Key | KJIUVEWGIUNFGH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=CC3=CC=CC=C3C=C2)C4=CC=CC(=C4)C(F)(F)F |
Stereoelectronic Properties
The trifluoromethyl group induces a strong -I effect, polarizing the aniline ring and increasing sulfonamide nitrogen’s acidity. This electronic perturbation may facilitate hydrogen-bonding interactions in biological systems . Conformational analysis via 3D modeling reveals restricted rotation about the sulfonamide N-S bond, creating a rigid, planar geometry favorable for target binding .
Synthesis and Derivative Formation
Synthetic Pathways
While no explicit synthesis is reported for this compound, analogous sulfonamide-acetates are typically synthesized via:
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Sulfonylation: Reaction of 3-(trifluoromethyl)aniline with benzenesulfonyl chloride, forming N-(benzenesulfonyl)-3-(trifluoromethyl)aniline.
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Acetylation: Alkylation with chloroacetyl chloride, yielding 2-chloro-N-(benzenesulfonyl)-3-(trifluoromethyl)aniline.
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Esterification: Coupling with 2-naphthol under Mitsunobu or Steglich conditions to install the naphthyl ester .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, pyridine, 0°C | 85% |
| Acetylation | Chloroacetyl chloride, K<sub>2</sub>CO<sub>3</sub>, DMF | 78% |
| Esterification | 2-Naphthol, DCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub> | 65% |
*Theoretical yields based on analogous reactions .
Derivative Design Strategies
Modifying the:
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Naphthyl group: Replacing 2-naphthyl with substituted naphthols alters lipophilicity.
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Sulfonyl moiety: Arylsulfonyl groups modulate electronic and steric profiles.
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Trifluoromethyl position: Ortho or para substitution affects ring electronics .
Pharmacological and Toxicological Considerations
ADME Profile (Predicted)
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Absorption: High logP (~4.2) suggests good membrane permeability.
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Metabolism: Susceptible to esterase hydrolysis (t<sub>1/2</sub> ~2h in plasma).
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Excretion: Renal clearance predominates due to moderate molecular weight .
Toxicity Risks
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